
dTDP-3-dehydro-4,6-dideoxy-D-glucose
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Overview
Description
DTDP-3-dehydro-4,6-dideoxy-D-glucose is a dTDP-sugar having 3-dehydro-4,6-dideoxy-D-glucose as the sugar component. It is a dTDP-sugar and a secondary alpha-hydroxy ketone. It derives from a dTDP-D-glucose.
Scientific Research Applications
Biosynthesis Pathways
The biosynthesis of dTDP-3-dehydro-4,6-dideoxy-D-glucose typically involves a series of enzymatic reactions that convert glucose-1-phosphate into nucleotide-activated sugars. The pathway begins with the action of glucose-1-phosphate thymidylyltransferase (RmlA), which catalyzes the formation of dTDP-d-glucose. This is followed by dehydration reactions mediated by dTDP-d-glucose-4,6-dehydratase (RmlB), leading to the production of dTDP-4-keto-6-deoxy-D-glucose .
Key Enzymes in the Pathway
- RmlA (Glucose-1-phosphate thymidylyltransferase) : Converts glucose-1-phosphate to dTDP-d-glucose.
- RmlB (dTDP-d-glucose-4,6-dehydratase) : Dehydrates dTDP-d-glucose to form dTDP-4-keto-6-deoxy-D-glucose.
These enzymes are critical as they not only facilitate the production of dTDP-sugars but also provide insights into potential antibiotic targets due to their essential roles in bacterial viability and virulence .
Structural Biology
The structural characterization of enzymes involved in the biosynthesis of dTDP-sugars has been a focus of research. For instance, studies have elucidated the three-dimensional structures of 4,6-dehydratases, revealing their catalytic mechanisms and substrate specificities. Understanding these structures aids in the design of inhibitors that could serve as novel antibiotics .
Significant Findings
- Structural studies have demonstrated that NDP-sugar dehydratases adopt specific folds that are crucial for their enzymatic functions.
- The characterization of these enzymes can lead to the identification of new antibiotic compounds by targeting their biosynthetic pathways .
Antibiotic Development
Given the increasing rates of antibiotic resistance among pathogenic bacteria, there is a growing interest in targeting nucleotide sugar pathways for new antibiotic development. dTDP-sugars are integral to the synthesis of various antibiotics, including erythromycin and tylosin . By inhibiting enzymes such as RmlA and RmlB, researchers aim to disrupt bacterial cell wall synthesis and thus combat resistant strains.
Potential Antibiotic Targets
- dTDP-d-glucose-4,6-dehydratase : A key enzyme that could be targeted to inhibit deoxysugar biosynthesis.
This approach is promising as it leverages the unique pathways present in bacteria that are not found in humans, minimizing potential side effects.
Case Studies and Research Findings
Several studies have highlighted the importance of dTDP-sugars in microbial physiology and antibiotic production:
Q & A
Basic Research Questions
Q. What is the role of dTDP-3-dehydro-4,6-dideoxy-D-glucose in bacterial secondary metabolite biosynthesis?
this compound is a critical intermediate in the biosynthesis of deoxysugars such as desosamine, a 3-(N,N-dimethylamino)-3,4,6-trideoxyhexose found in macrolide antibiotics (e.g., methymycin, pikromycin). The enzyme DesII, a radical S-adenosyl-L-methionine (SAM) enzyme, catalyzes its formation via deamination of TDP-4-amino-4,6-dideoxy-D-glucose. This step is essential for conferring biological activity to macrolide antibiotics .
Methodological Insight : To confirm its role, researchers use genetic knockout studies in Streptomyces venezuelae coupled with HPLC-MS analysis of intermediates. Enzyme assays with purified DesII and NADPH-dependent reducing systems (flavodoxin/flavodoxin reductase) validate activity .
Q. How can researchers characterize this compound experimentally?
Characterization involves:
- HPLC : Separation on C18 columns with UV detection (e.g., 320 nm for keto-sugar derivatives). For example, dTDP-3-keto-4,6-dideoxy-D-glucose elutes at ~10.6 min under isocratic conditions .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular mass (e.g., m/z 530.0941 for the deprotonated ion) .
- Enzyme Kinetics : Steady-state kinetic parameters (KM, Vmax) are determined using NADPH depletion assays (monitored at 340 nm) or substrate/product quantification via HPLC .
Advanced Research Questions
Q. What mechanistic insights support the radical SAM-dependent deamination catalyzed by DesII?
DesII employs a 5′-deoxyadenosyl radical (generated from SAM and a [4Fe-4S]<sup>1+</sup> cluster) to abstract a hydrogen atom from C3 of TDP-4-amino-4,6-dideoxy-D-glucose. EPR spectroscopy detects a radical intermediate (g = 2.0025) with hyperfine coupling to C2 and C4 protons, confirming a C3α-hydroxyalkyl radical intermediate. Deuterium labeling (TDP-[3-<sup>2</sup>H] substrate) further demonstrates direct H-transfer to 5′-deoxyadenosine .
Methodological Insight :
- EPR Spectroscopy : Conducted under anaerobic conditions with reduced [4Fe-4S] clusters. Signals are analyzed for g-values and hyperfine splitting .
- Isotope Tracing : Use <sup>2</sup>H-labeled substrates and ESI-MS to track deuterium incorporation into SAM or 5′-deoxyadenosine .
Q. How can researchers resolve contradictions in DesII’s dual activity (deamination vs. dehydrogenation)?
DesII exhibits substrate-dependent redox-neutral deamination (TDP-4-amino-4,6-dideoxy-D-glucose → TDP-3-keto-4,6-dideoxy-D-glucose) and oxidative dehydrogenation (TDP-D-quinovose → TDP-3-keto-6-deoxy-D-glucose). To distinguish these:
- Stoichiometric Analysis : Monitor SAM consumption (via HPLC) and NADPH/NADP<sup>+</sup> ratios. Deamination requires SAM regeneration, while dehydrogenation consumes reducing equivalents .
- Substrate Specificity Assays : Compare kinetic parameters (kcat/KM) for physiological vs. non-physiological substrates .
Q. What experimental strategies elucidate the biosynthetic enzyme cascade producing this compound?
The pathway involves:
RmlA : Glucose-1-phosphate thymidylyltransferase (forms dTDP-D-glucose).
RmlB : dTDP-D-glucose 4,6-dehydratase (generates dTDP-4-keto-6-deoxy-D-glucose).
DesI/DesII : Aminotransferase and radical SAM deaminase (yield dTDP-3-keto-4,6-dideoxy-D-glucose).
Methodological Insight :
- Reconstitution Studies : Co-incubate purified enzymes (RmlA, RmlB, DesI, DesII) with substrates (glucose-1-phosphate, SAM, NADPH). Intermediates are tracked via <sup>1</sup>H/<sup>13</sup>C NMR and LC-MS .
- X-ray Crystallography : Resolve structures of intermediates bound to enzymes (e.g., WlaRA/WlaRB ketoisomerases) to identify active-site residues .
Q. How do researchers analyze kinetic discrepancies in radical SAM enzyme mechanisms?
Contradictions arise from competing radical quenching pathways or alternative substrate conformations. Solutions include:
- Pre-Steady-State Kinetics : Use stopped-flow spectrophotometry to capture transient radical species .
- Isotope Effects : Compare <sup>1</sup>H/<sup>2</sup>H kinetic isotope effects (KIE) to differentiate H-transfer steps .
- Mutagenesis : Target conserved cysteines (CxxxCxxC motif) to disrupt [4Fe-4S] cluster binding and test activity loss .
Properties
Molecular Formula |
C16H24N2O14P2 |
---|---|
Molecular Weight |
530.31 g/mol |
IUPAC Name |
[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] [(3S,6R)-3-hydroxy-6-methyl-4-oxooxan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C16H24N2O14P2/c1-7-5-18(16(23)17-14(7)22)12-4-9(19)11(30-12)6-28-33(24,25)32-34(26,27)31-15-13(21)10(20)3-8(2)29-15/h5,8-9,11-13,15,19,21H,3-4,6H2,1-2H3,(H,24,25)(H,26,27)(H,17,22,23)/t8-,9+,11-,12-,13-,15?/m1/s1 |
InChI Key |
RZMOCWAVIGQAOB-UHHCRNSHSA-N |
SMILES |
CC1CC(=O)C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)O |
Isomeric SMILES |
C[C@@H]1CC(=O)[C@H](C(O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)C)O)O |
Canonical SMILES |
CC1CC(=O)C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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